molecular formula C14H15NOS B5715207 N-(2,4-dimethylphenyl)-2-(2-thienyl)acetamide

N-(2,4-dimethylphenyl)-2-(2-thienyl)acetamide

Cat. No. B5715207
M. Wt: 245.34 g/mol
InChI Key: XHFLFRUMUWXHCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-2-(2-thienyl)acetamide and related compounds typically involves steps such as acylation, amide formation, and sometimes halogenation, depending on the desired substitutions on the phenyl or thiophene rings. Techniques like quantum chemical and natural bond orbital investigations provide insights into the synthesis routes and steric influences of substituent groups on the amide bond and overall molecular stability (Arjunan et al., 2012).

Molecular Structure Analysis

Structural analyses of similar acetamide derivatives reveal that the conformation of the N—H bond can vary significantly depending on the substituents on the aromatic ring. Studies have shown that these molecules can adopt syn or anti conformations, influencing their hydrogen bonding patterns and, consequently, their solid-state structures (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamides, including N-(2,4-dimethylphenyl)-2-(2-thienyl)acetamide, participate in a range of chemical reactions. Their reactivity is often studied in the context of N-H bond activation, acylation, and reactions with various nucleophiles and electrophiles. The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's chemical behavior (Gowda et al., 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the application potential of these compounds. Investigations into closely related acetamides have provided detailed insights into their crystalline structures, showcasing the role of intermolecular hydrogen bonding in determining their solid-state arrangements (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-(2,4-dimethylphenyl)-2-(2-thienyl)acetamide, such as its acidity, basicity, and reactivity towards various reagents, are influenced by its molecular structure. Studies on acetamide derivatives have explored their protonation behaviors, electronic structures, and frontier molecular orbital energies to understand their reactivity and interactions with biomolecules (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-5-6-13(11(2)8-10)15-14(16)9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFLFRUMUWXHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(thiophen-2-yl)acetamide

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